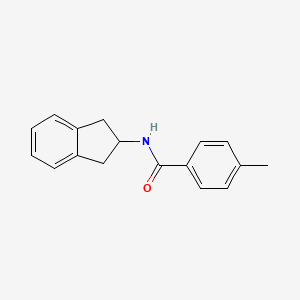![molecular formula C17H14ClN5O2S B4631538 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C17H14ClN5O2S and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0556736 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA-Binding Studies and Biological Activities
Thiourea derivatives, including nitrosubstituted acyl thioureas, have been synthesized and characterized, showing significant interactions with DNA, which might indicate potential anti-cancer properties. These compounds demonstrated various biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal effects against several strains and cancer cell lines. The study of DNA-binding affinities provides insight into their mechanism of action, highlighting their potential in cancer research (Tahir et al., 2015).
Anticancer Evaluation of Pyrazole Derivatives
Pyrazole derivatives have been identified as potential cell cycle inhibitors, with some compounds showing the ability to induce apoptosis and necrosis in human cancer cells. Their impact on cell cycle regulation and gene expression related to apoptosis, cell cycle, and xenobiotic metabolism suggests their utility in developing anticancer therapies (Nițulescu et al., 2015).
Synthesis and Apoptotic Activity in Cancer Cell Lines
Research on new pyrazole thiourea derivatives has shown promising apoptotic effects in human cancer cells. These compounds influenced the expression of tumor necrosis factor receptors and modulated levels of apoptosis-regulatory proteins, indicating their potential as anticancer drugs (Nițulescu et al., 2015).
Enantioselective Hydrogenation of α,β-Unsaturated N-Acylpyrazoles
The enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles catalyzed by rhodium/bisphosphine-thiourea has been developed, achieving high yields and excellent enantioselectivities. This process underscores the role of pyrazole moieties in providing hydrogen bond acceptor sites, which is crucial for high reactivity and selectivity, opening avenues for asymmetric synthesis applications (Li et al., 2016).
Antimicrobial and Antitumor Agents
Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. Their synthesis and characterization led to the identification of compounds with significant anticancer effects against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these novel molecules (Gomha et al., 2016).
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-15-4-2-1-3-12(15)11-22-10-9-16(21-22)20-17(26)19-13-5-7-14(8-6-13)23(24)25/h1-10H,11H2,(H2,19,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRIIXJCTLHRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)


![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)
